Methyl 5-fluoro-2-iodo-3-methylbenzoate
Description
Methyl 5-fluoro-2-iodo-3-methylbenzoate is a substituted methyl benzoate ester characterized by a fluorine atom at the 5-position, an iodine atom at the 2-position, and a methyl group at the 3-position of the benzene ring. This compound’s structure combines electron-withdrawing halogens (iodine and fluorine) and an electron-donating methyl group, creating unique electronic and steric effects. Such compounds are often intermediates in pharmaceutical or agrochemical synthesis, particularly in constructing heterocyclic frameworks (e.g., benzimidazoles or benzofurans) .
Properties
Molecular Formula |
C9H8FIO2 |
|---|---|
Molecular Weight |
294.06 g/mol |
IUPAC Name |
methyl 5-fluoro-2-iodo-3-methylbenzoate |
InChI |
InChI=1S/C9H8FIO2/c1-5-3-6(10)4-7(8(5)11)9(12)13-2/h3-4H,1-2H3 |
InChI Key |
OBWYAGHPBWAFCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1I)C(=O)OC)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Substituent Comparisons

*Calculated based on atomic masses.
Key Observations :
- Iodine vs. Other Halogens: The iodine atom in this compound introduces steric bulk and polarizability, enhancing susceptibility to nucleophilic aromatic substitution compared to non-iodinated analogs like Methyl 5-fluoro-3-methylbenzoate .
- This contrasts with methyl salicylate, where the 2-OH group facilitates hydrogen bonding but reduces thermal stability .
- Methyl Group Influence : The 3-methyl group provides steric hindrance, which may slow ester hydrolysis compared to unsubstituted methyl benzoates .

Physicochemical Properties
Table 2: Comparative Physicochemical Properties*
*Data inferred from structural analogs and evidence.
†Estimated based on molecular weight and halogen effects.
Key Findings :
- The iodine atom significantly increases molecular weight and reduces solubility in polar solvents compared to fluorine-only analogs.
- Stability is influenced by halogen type: iodine’s heavy atom effect may accelerate photodegradation, whereas fluorine’s small size and strong C-F bond enhance thermal stability .
Research Implications and Gaps
While this compound shares functional groups with herbicides (e.g., ethametsulfuron methyl ester) and bioactive benzofurans , its specific applications remain underexplored in the provided evidence. Further studies on its catalytic reactivity, photostability, and biological activity are warranted.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

